Cas no 2160952-27-0 (5-(1H-imidazol-5-yl)-1,2-oxazol-3-amine)

5-(1H-imidazol-5-yl)-1,2-oxazol-3-amine 化学的及び物理的性質
名前と識別子
-
- 5-(1H-imidazol-5-yl)-1,2-oxazol-3-amine
- EN300-1817502
- 2160952-27-0
-
- インチ: 1S/C6H6N4O/c7-6-1-5(11-10-6)4-2-8-3-9-4/h1-3H,(H2,7,10)(H,8,9)
- InChIKey: VDBQDUNFYLHWFP-UHFFFAOYSA-N
- ほほえんだ: O1C(=CC(N)=N1)C1=CN=CN1
計算された属性
- せいみつぶんしりょう: 150.05416083g/mol
- どういたいしつりょう: 150.05416083g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 143
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.7Ų
- 疎水性パラメータ計算基準値(XlogP): -0.1
5-(1H-imidazol-5-yl)-1,2-oxazol-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1817502-0.25g |
5-(1H-imidazol-5-yl)-1,2-oxazol-3-amine |
2160952-27-0 | 0.25g |
$972.0 | 2023-09-19 | ||
Enamine | EN300-1817502-1.0g |
5-(1H-imidazol-5-yl)-1,2-oxazol-3-amine |
2160952-27-0 | 1g |
$1515.0 | 2023-06-01 | ||
Enamine | EN300-1817502-1g |
5-(1H-imidazol-5-yl)-1,2-oxazol-3-amine |
2160952-27-0 | 1g |
$1057.0 | 2023-09-19 | ||
Enamine | EN300-1817502-0.5g |
5-(1H-imidazol-5-yl)-1,2-oxazol-3-amine |
2160952-27-0 | 0.5g |
$1014.0 | 2023-09-19 | ||
Enamine | EN300-1817502-2.5g |
5-(1H-imidazol-5-yl)-1,2-oxazol-3-amine |
2160952-27-0 | 2.5g |
$2071.0 | 2023-09-19 | ||
Enamine | EN300-1817502-0.1g |
5-(1H-imidazol-5-yl)-1,2-oxazol-3-amine |
2160952-27-0 | 0.1g |
$930.0 | 2023-09-19 | ||
Enamine | EN300-1817502-5.0g |
5-(1H-imidazol-5-yl)-1,2-oxazol-3-amine |
2160952-27-0 | 5g |
$4391.0 | 2023-06-01 | ||
Enamine | EN300-1817502-0.05g |
5-(1H-imidazol-5-yl)-1,2-oxazol-3-amine |
2160952-27-0 | 0.05g |
$888.0 | 2023-09-19 | ||
Enamine | EN300-1817502-5g |
5-(1H-imidazol-5-yl)-1,2-oxazol-3-amine |
2160952-27-0 | 5g |
$3065.0 | 2023-09-19 | ||
Enamine | EN300-1817502-10.0g |
5-(1H-imidazol-5-yl)-1,2-oxazol-3-amine |
2160952-27-0 | 10g |
$6512.0 | 2023-06-01 |
5-(1H-imidazol-5-yl)-1,2-oxazol-3-amine 関連文献
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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P. Rogelio Escamilla,Yanming Shen,Quanjuan Zhang,Derek S. Hernandez,Cecil J. Howard,Daria Y. Filonov,Alexander V. Kinev,Jason B. Shear,Eric V. Anslyn Chem. Sci., 2020,11, 1394-1403
5-(1H-imidazol-5-yl)-1,2-oxazol-3-amineに関する追加情報
5-(1H-imidazol-5-yl)-1,2-oxazol-3-amine (CAS No. 2160952-27-0): An Overview of a Promising Compound in Medicinal Chemistry
5-(1H-imidazol-5-yl)-1,2-oxazol-3-amine (CAS No. 2160952-27-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of oxazoles, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The presence of the imidazole ring further enhances its pharmacological profile, making it a subject of extensive research.
The chemical structure of 5-(1H-imidazol-5-yl)-1,2-oxazol-3-amine is characterized by a 1,2-oxazole ring fused with an imidazole moiety. The oxazole ring is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom, while the imidazole ring is a five-membered heterocyclic compound with two nitrogen atoms. The combination of these rings results in a highly stable and versatile molecule with potential for various biological interactions.
Recent studies have highlighted the potential of 5-(1H-imidazol-5-yl)-1,2-oxazol-3-amine in several therapeutic areas. One notable application is its use as an anti-inflammatory agent. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are key mediators in inflammatory responses. This property makes it a promising candidate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 5-(1H-imidazol-5-yl)-1,2-oxazol-3-amine has also demonstrated antimicrobial activity against a range of pathogenic bacteria and fungi. The imidazole moiety is known for its ability to disrupt microbial cell membranes, leading to cell death. This makes the compound a potential candidate for the development of new antibiotics and antifungal agents, which are urgently needed due to the increasing prevalence of drug-resistant strains.
The antitumor properties of 5-(1H-imidazol-5-yl)-1,2-oxazol-3-amine have also been explored in preclinical studies. Research has shown that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Specifically, it has been found to inhibit the activity of certain kinases that are overexpressed in various types of cancer, such as breast cancer and colorectal cancer. These findings suggest that 5-(1H-imidazol-5-yl)-1,2-oxazol-3-amine could be developed into a novel anticancer agent with broad-spectrum activity.
The pharmacokinetic profile of 5-(1H-imidazol-5-yl)-1,2-oxazol-3-amine has been studied to assess its suitability for clinical use. Preliminary data indicate that the compound has good oral bioavailability and a favorable distribution profile. It is rapidly absorbed from the gastrointestinal tract and distributed to various tissues, including the liver and kidneys. The compound is metabolized primarily by cytochrome P450 enzymes, and its metabolites are excreted via both renal and biliary routes.
Toxicity studies have shown that 5-(1H-imidazol-5-yl)-1,2-oxazol-3-amine has a low toxicity profile at therapeutic doses. No significant adverse effects were observed in animal models at doses up to 100 mg/kg/day. However, further studies are needed to fully characterize its safety profile in humans.
In conclusion, 5-(1H-imidazol-5-y-l)-1,2-oxazol-3-amine (CAS No. 2) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry. Ongoing research aims to optimize its formulation and delivery methods to enhance its efficacy and safety for clinical use.
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